2-(Hydroxymethyl)butane-1,3-diol
CAS No.: 67953-02-0
Cat. No.: VC4122669
Molecular Formula: C5H12O3
Molecular Weight: 120.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67953-02-0 |
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Molecular Formula | C5H12O3 |
Molecular Weight | 120.15 g/mol |
IUPAC Name | 2-(hydroxymethyl)butane-1,3-diol |
Standard InChI | InChI=1S/C5H12O3/c1-4(8)5(2-6)3-7/h4-8H,2-3H2,1H3 |
Standard InChI Key | BTAREPMBYAAWOX-UHFFFAOYSA-N |
SMILES | CC(C(CO)CO)O |
Canonical SMILES | CC(C(CO)CO)O |
Introduction
Synthesis and Industrial Production
The industrial synthesis of 2-(hydroxymethyl)butane-1,3-diol has been refined through catalytic methods. A notable patent (WO2000056688A2) describes a process where formaldehyde and acetaldehyde react under alkaline conditions to form 2-keto-butanol, which is subsequently reduced using isopropanol . This reduction step regenerates acetone, allowing for a closed-loop recycling system that minimizes waste.
Key Synthetic Steps:
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Condensation Reaction: Formaldehyde and acetaldehyde undergo aldol condensation in the presence of a catalyst (e.g., aluminum isopropoxide and trifluoroacetic acid), forming 2-keto-butanol.
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Reduction: 2-Keto-butanol is reduced with isopropanol, yielding 2-(hydroxymethyl)butane-1,3-diol and acetone.
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Acetone Recycling: The acetone byproduct is recovered and reused, enhancing process efficiency .
Table 2: Catalytic Efficiency in Synthesis
Catalyst System | Reaction Time | Yield (%) |
---|---|---|
Aluminum isopropoxide/Trifluoroacetic acid | <10 minutes | 90 |
Conventional alkaline catalysts | Several hours | 70–80 |
This method avoids the formation of sodium formate, a problematic byproduct in traditional pentaerythritol synthesis, thereby simplifying purification .
Derivatives and Functional Modifications
The sodium salt of 2-(hydroxymethyl)butane-1,3-diol (CAS 68683-36-3) is a prominent derivative, with the molecular formula and a molecular weight of 142.13 g/mol. The ionic form enhances aqueous solubility, making it suitable for biochemical studies.
Applications of the Sodium Salt:
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Hydrogen Bond Donor: Facilitates interactions with proteins and nucleic acids, stabilizing tertiary structures in enzymatic studies.
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Chemical Synthesis: Serves as a precursor in the production of crosslinking agents and dendritic polymers.
Thermodynamic and Kinetic Properties
Comparative analysis with structurally related diols, such as 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (CAS 77-99-6), reveals distinct thermodynamic behaviors. For instance, the enthalpy of fusion () for 2-(hydroxymethyl)butane-1,3-diol is estimated at 16.15 kJ/mol, while its vaporization enthalpy () is 77.69 kJ/mol . These values underscore its stability under high-temperature conditions.
Table 3: Thermodynamic Comparison with Related Diols
Property | 2-(Hydroxymethyl)butane-1,3-diol | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol |
---|---|---|
16.15 kJ/mol | 21.45 kJ/mol | |
77.69 kJ/mol | 81.40 kJ/mol | |
Boiling Point | 286.7°C | 336.8°C |
Industrial and Biochemical Applications
Chemical Manufacturing
The compound’s multiple hydroxyl groups make it a valuable intermediate in producing:
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Polyesters and Polyurethanes: Enhances crosslinking density, improving material durability.
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Pentaerythritol Alternatives: Reduces byproduct formation in polyol synthesis .
Biochemical Research
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Protein Stabilization: The sodium salt modulates protein folding pathways, reducing aggregation in vitro.
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Enzyme Cofactors: Acts as a mimic for natural polyols in glycolytic enzyme studies.
Future Directions and Research Opportunities
Recent studies highlight potential applications in:
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Green Chemistry: As a biodegradable solvent in place of petroleum-derived alternatives.
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Nanotechnology: Templating agent for metal-organic frameworks (MOFs) due to its hydroxyl-rich structure.
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